
Dedimethyl Dibromo Memantine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dedimethyl Dibromo Memantine is a di-bromo derivative of memantine, a well-known medication used primarily for the treatment of moderate to severe Alzheimer’s disease. Memantine functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in neuronal plasticity and memory function
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dedimethyl Dibromo Memantine typically begins with 1,3-dimethyladamantane, a precursor used in the synthesis of memantine. The process involves a series of reactions, including bromination and subsequent functional group modifications. One common method involves the bromination of 1,3-dimethyladamantane to produce 1,3-dimethyl-5,7-dibromoadamantane, followed by amination to introduce the amino group, resulting in this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .
化学反応の分析
Types of Reactions
Dedimethyl Dibromo Memantine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives .
科学的研究の応用
Dedimethyl Dibromo Memantine has been explored for various scientific research applications, including:
Chemistry: As a precursor for the synthesis of novel compounds with potential therapeutic properties.
Biology: Studying its effects on cellular processes and its potential as a neuroprotective agent.
Medicine: Investigating its efficacy in treating neurodegenerative diseases and other neurological disorders.
Industry: Potential use in the development of advanced materials and pharmaceuticals.
作用機序
Dedimethyl Dibromo Memantine exerts its effects primarily through its interaction with NMDA receptors. By acting as a non-competitive antagonist, it blocks the excessive activation of NMDA receptors by glutamate, thereby preventing excitotoxicity and neuronal damage. This mechanism is similar to that of memantine but may exhibit unique properties due to the presence of bromine atoms .
類似化合物との比較
Similar Compounds
Memantine: The parent compound, used for treating Alzheimer’s disease.
Amantadine: An antiviral and antiparkinsonian agent with a similar adamantane structure.
Rimantadine: Another antiviral agent with structural similarities to memantine.
Uniqueness
The presence of bromine atoms can influence the compound’s reactivity, binding affinity, and overall biological activity .
特性
CAS番号 |
1797133-04-0 |
|---|---|
分子式 |
C10H15Br2N |
分子量 |
309.045 |
IUPAC名 |
3,5-dibromoadamantan-1-amine |
InChI |
InChI=1S/C10H15Br2N/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7H,1-6,13H2 |
InChIキー |
BTZPCMUNHQNAOQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1(CC(C2)(C3)Br)N)Br |
同義語 |
1,3-Dibromo Adamantamine; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


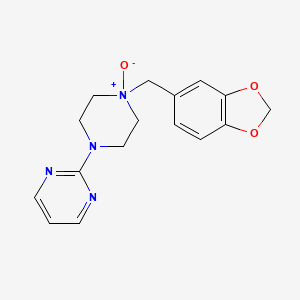
![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B590303.png)

![Methyl (5R)-5-[(1S,3aR)-3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate](/img/structure/B590307.png)
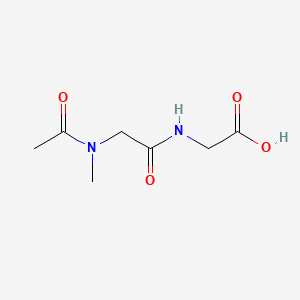
![(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone](/img/structure/B590313.png)

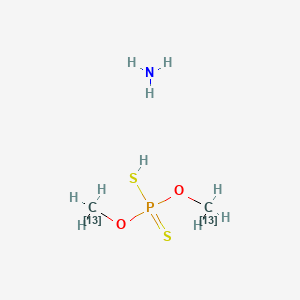
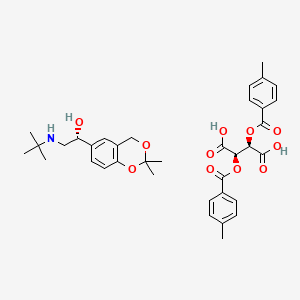
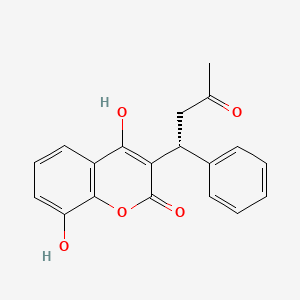
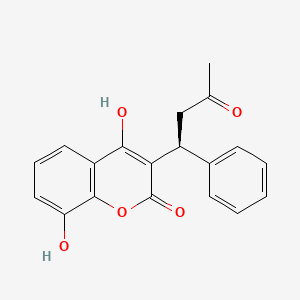
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one](/img/structure/B590320.png)
